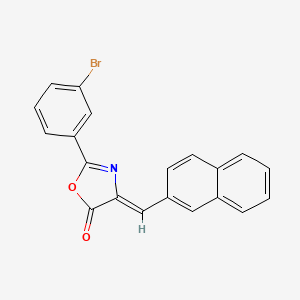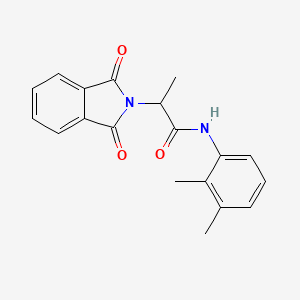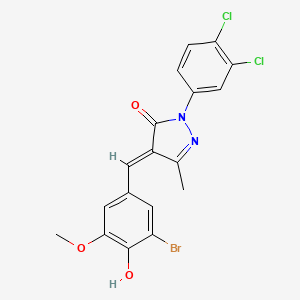
3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dichloro-phénylimino)-1,3-dihydro-indol-2-one est un composé chimique appartenant à la classe des dérivés de l'indole. Ce composé est caractérisé par la présence d'un groupe dichlorophényle lié à un noyau indole. Les dérivés de l'indole sont connus pour leurs diverses activités biologiques et sont largement étudiés en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(3,5-Dichloro-phénylimino)-1,3-dihydro-indol-2-one implique généralement la réaction de la 3,5-dichloroaniline avec l'isatine en présence d'un catalyseur approprié. La réaction est effectuée sous reflux dans un solvant tel que l'éthanol ou le méthanol. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne .
Méthodes de production industrielle
Pour la production à l'échelle industrielle, le procédé peut impliquer l'utilisation de réacteurs à écoulement continu afin de garantir une qualité et un rendement constants. Les conditions de réaction sont optimisées pour minimiser les sous-produits et maximiser le rendement du composé souhaité. L'utilisation de systèmes automatisés pour la surveillance et le contrôle des paramètres de réaction est courante dans les milieux industriels .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, (3Z)-3-[(3,5-DICHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are being explored in the treatment of various diseases, including cancer and infectious diseases. Its ability to modulate biological pathways is of particular interest.
Industry: In the material science industry, the compound is used in the development of advanced materials with specific electronic and optical properties. Its incorporation into polymers and other materials can enhance their performance.
Mécanisme D'action
The mechanism of action of (3Z)-3-[(3,5-DICHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-((3,5-Dichloro-phénylimino)-méthyl)-4-nitro-phénol
- 3,3′-Dichloro-4,4′-diamino diphénylméthane
- 4-Bromo-2-((3,5-Dichloro-phénylimino)-méthyl)-phénol
Unicité
Le 3-(3,5-Dichloro-phénylimino)-1,3-dihydro-indol-2-one est unique en raison de sa structure spécifique du noyau indole combinée au groupe dichlorophényle. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche. Sa capacité à subir diverses réactions chimiques et ses activités biologiques potentielles le distinguent des autres composés similaires .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(3,5-Dichloro-phénylimino)-1,3-dihydro-indol-2-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les quinones correspondantes.
Réduction : Les réactions de réduction peuvent convertir le composé en ses amines correspondantes.
Substitution : Les atomes d'halogène du groupe dichlorophényle peuvent être substitués par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme le méthylate de sodium ou le tert-butylate de potassium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des amines. Les réactions de substitution peuvent introduire divers groupes fonctionnels dans la molécule .
Applications de la recherche scientifique
Le 3-(3,5-Dichloro-phénylimino)-1,3-dihydro-indol-2-one présente plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche se poursuit pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Mécanisme d'action
Le mécanisme d'action du 3-(3,5-Dichloro-phénylimino)-1,3-dihydro-indol-2-one implique son interaction avec des cibles moléculaires spécifiques dans l'organisme. Le composé peut se lier à des enzymes ou à des récepteurs, modulant ainsi leur activité. Cette interaction peut entraîner divers effets biologiques, tels que l'inhibition de la prolifération cellulaire ou l'induction de l'apoptose. Les voies exactes impliquées dépendent du contexte biologique spécifique et des molécules cibles .
Propriétés
IUPAC Name |
3-(3,5-dichlorophenyl)imino-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-8-5-9(16)7-10(6-8)17-13-11-3-1-2-4-12(11)18-14(13)19/h1-7H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREDEJPEVCJUKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC(=CC(=C3)Cl)Cl)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692551.png)
![5-bromo-2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11692559.png)
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-nitrobenzohydrazide](/img/structure/B11692563.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11692564.png)
![Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B11692570.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-oxo-3-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B11692579.png)
![(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692584.png)

![(2Z,5Z)-5-[4-(benzyloxy)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692617.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11692629.png)
![3-bromo-N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692633.png)

![(3E)-1-(biphenyl-4-yl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692641.png)
